

Mass Spectrometry of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide

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Compound of Interest

Compound Name: 2-bromo-7-methoxy-9H-carbazole

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents predicted mass spectral data based on established fragmentation principles, and visualizes the analytical workflow.

Introduction

2-bromo-7-methoxy-9H-carbazole (C₁₃H₁₀BrNO) is a substituted carbazole derivative.^[1] The carbazole scaffold is found in numerous biologically active compounds, and bromination and methoxylation are common modifications in the development of new therapeutic agents.^[2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of **2-bromo-7-methoxy-9H-carbazole** is critical for its unambiguous identification in complex matrices.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for **2-bromo-7-methoxy-9H-carbazole** is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of carbazoles, brominated aromatic compounds, and methoxy-substituted aromatics. The molecular ion is expected to be prominent due to the stability of the

carbazole ring system.[3][4] Key fragmentation pathways likely include the loss of the bromine atom, the methyl group from the methoxy moiety, and potentially the entire methoxy group.

The molecular weight of **2-bromo-7-methoxy-9H-carbazole** is 276.13 g/mol , and its monoisotopic mass is approximately 274.9946 Da.[1][5] The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

The following table summarizes the predicted major ions and their proposed structures.

m/z (predicted)	Proposed Fragment	Relative Intensity (Predicted)	Notes
277/279	$[\text{M}+\text{H}]^+$	High	Protonated molecular ion (in ESI)
275/277	$[\text{M}]^{+\bullet}$	High	Molecular ion (in EI), showing Br isotope pattern
260/262	$[\text{M}-\text{CH}_3]^+$	Medium	Loss of a methyl radical from the methoxy group
196	$[\text{M}-\text{Br}]^+$	High	Loss of the bromine atom
181	$[\text{M}-\text{Br}-\text{CH}_3]^+$	Medium	Subsequent loss of a methyl radical after bromine loss
167	$[\text{C}_{12}\text{H}_9\text{N}]^+$	Low	Carbazole radical cation, loss of Br and OCH_3

Experimental Protocols

A standard approach for the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole** would involve either Gas Chromatography-Mass Spectrometry (GC-MS) for a

volatile sample or Liquid Chromatography-Mass Spectrometry (LC-MS) for a less volatile sample or for analysis from complex mixtures.

Sample Preparation

- **Standard Solution Preparation:** Accurately weigh approximately 1 mg of **2-bromo-7-methoxy-9H-carbazole** and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.
- **Working Solution Preparation:** Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
- **Filtration:** Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Analysis

- **Gas Chromatograph:** Agilent 7890B or equivalent.
- **Mass Spectrometer:** Agilent 5977B GC/MSD or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
- **Injector Temperature:** 280 °C.
- **Injection Volume:** 1 µL (splitless mode).
- **Oven Temperature Program:**
 - Initial temperature: 150 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 300 °C.
 - Hold at 300 °C for 5 minutes.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** m/z 50-500.

LC-MS Analysis

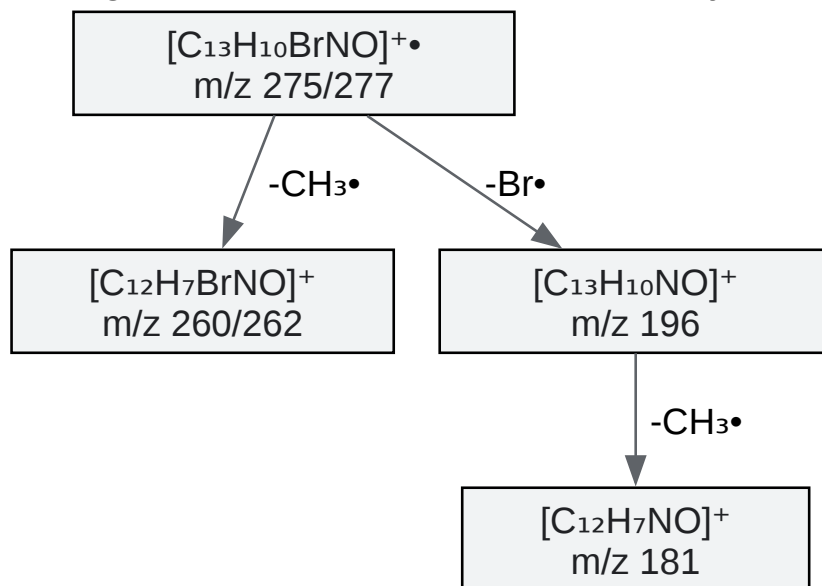
- Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - Start with 5% B.
 - Linear gradient to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 100-800.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of **2-bromo-7-methoxy-9H-carbazole** under electron ionization.

Predicted Fragmentation of 2-bromo-7-methoxy-9H-carbazole



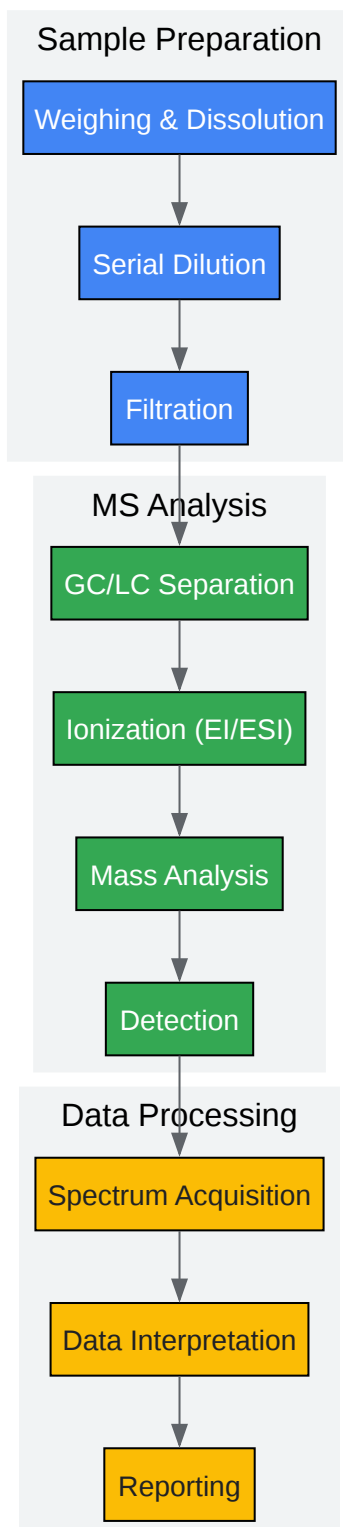
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Caption: Predicted EI fragmentation of **2-bromo-7-methoxy-9H-carbazole**.

Experimental Workflow

The generalized workflow for the mass spectrometric analysis of **2-bromo-7-methoxy-9H-carbazole** is depicted below.

General MS Experimental Workflow



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Caption: Workflow for mass spectrometric analysis.

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